Cas no 201473-90-7 ((S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid)

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key advantages include dual Fmoc (9-fluorenylmethoxycarbonyl) protection on both the α- and β-amino groups, enabling selective deprotection and controlled elongation in solid-phase peptide synthesis. The chiral (S)-configuration ensures stereochemical integrity, critical for biologically active peptides. The Fmoc groups offer stability under mild basic conditions while allowing efficient removal with piperidine. This compound is particularly valuable for synthesizing complex peptides with multiple side-chain modifications, as it prevents unwanted side reactions during coupling steps. Its high purity and well-defined structure make it a reliable building block for advanced peptide research and pharmaceutical development.
(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid structure
201473-90-7 structure
Product Name:(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
CAS No:201473-90-7
MF:C33H28N2O6
MW:548.585228919983
MDL:MFCD00237005
CID:253133
PubChem ID:57652517
Update Time:2025-06-11

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
    • Fmoc-Dap(Fmoc)-OH
    • (2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • Di-Fmoc-L-alpha,beta-diaminopropionic acid
    • FMoc-Dap(FMoc)-OH N-α,N-β-di-FMoc-L-2,3-diaMinopropionic acid
    • Fmoc-Dap(Fmoc)-OH(Na,N3-diFmoc-2,3-Diaminopropionic acid)
    • Fmoc-L-Dap(Fmoc)-OH
    • L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • AmbotzFAA1717
    • DI-FMOC-L-Α
    • Nalpha,Nbeta-di-Fmoc-L-2,3-diaminopropionic acid
    • Β-DIAMINOPROPIONIC ACID
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-L-alanine
    • C33H28N2O6
    • V4166
    • N-a,N-b-di-Fmoc-L-2,3-diaminopropionic acid
    • (S)-2,3-bis(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid
    • (2S)-2,3-bis({[(9H-fluoren-9
    • MFCD00237005
    • J-013053
    • DS-18380
    • CS-W011463
    • DTXSID70373238
    • HY-W010747
    • AKOS016003017
    • (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoicacid
    • AMY15591
    • l-alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(9h-fluoren-9-ylmethoxy)carbonyl]amino]-
    • A850896
    • Fmoc-Dap(Fmoc)-OH, >=97.0% (HPLC)
    • 201473-90-7
    • SCHEMBL119688
    • N-alpha-N-beta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Fmoc)-OH)
    • PD196617
    • Fmoc-3-(Fmoc-amino)-L-alanine
    • (2S)-2,3-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})propanoic acid
    • DA-53291
    • MDL: MFCD00237005
    • Inchi: 1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
    • InChI Key: CEEGOSWFFHSPHM-PMERELPUSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 548.19500
  • Monoisotopic Mass: 548.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 10
  • Complexity: 899
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.330
  • PSA: 113.96000
  • LogP: 6.29880

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10
  • Storage Condition:2-8°C

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(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:201473-90-7)(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Order Number:A850896
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:33
Price ($):175.0
Email:sales@amadischem.com

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid Related Literature

Additional information on (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Recent Advances in the Application of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic Acid (CAS: 201473-90-7) in Chemical Biology and Drug Discovery

The compound (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid (CAS: 201473-90-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative serves as a critical building block in peptide synthesis and drug development, particularly in the construction of complex peptide architectures and peptidomimetics. Recent studies have highlighted its utility in solid-phase peptide synthesis (SPPS), where its unique stereochemistry and protecting group strategy enable precise control over peptide sequence and conformation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's pivotal role in synthesizing constrained peptidomimetics targeting G-protein-coupled receptors (GPCRs). Researchers utilized (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid as a key intermediate to introduce stereochemical complexity into peptide backbones, resulting in novel analogs with enhanced receptor binding affinity and metabolic stability. The study reported a 3-5 fold improvement in pharmacokinetic properties compared to traditional linear peptides.

In the realm of cancer therapeutics, a recent Nature Communications paper (2024) described the application of this compound in developing stapled peptides targeting the p53-MDM2 interaction. The researchers employed (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid to introduce specific structural constraints that enhanced helical content and proteolytic stability. The resulting compounds showed nanomolar affinity for MDM2 and demonstrated significant tumor growth inhibition in xenograft models, with minimal off-target effects.

From a synthetic chemistry perspective, advances in the large-scale production of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid have been reported in Organic Process Research & Development (2023). The new synthetic route improved overall yield from 65% to 89% while reducing chromatographic purification steps, making the compound more accessible for industrial-scale peptide production. This development is particularly significant given the growing demand for complex peptide therapeutics in the pharmaceutical market.

Emerging applications in drug delivery systems have also been explored. A recent ACS Nano publication (2024) detailed the use of this compound in constructing self-assembling peptide nanoparticles for targeted drug delivery. The Fmoc-protected amino acid served as both a structural element and a functional handle for subsequent conjugation with targeting moieties. The resulting nanoparticles demonstrated pH-responsive release properties and enhanced tumor accumulation in preclinical models.

Looking forward, the unique properties of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid position it as a versatile tool in chemical biology. Ongoing research is exploring its potential in developing peptide-based vaccines, where its ability to introduce precise structural modifications could enable the creation of more immunogenic epitopes. Additionally, its application in PROTAC (proteolysis targeting chimera) technology is being investigated, leveraging its bifunctional nature to connect target-binding motifs with E3 ligase recruiters.

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Amadis Chemical Company Limited
(CAS:201473-90-7)(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
A850896
Purity:99%
Quantity:25g
Price ($):175.0
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